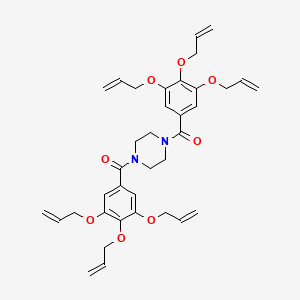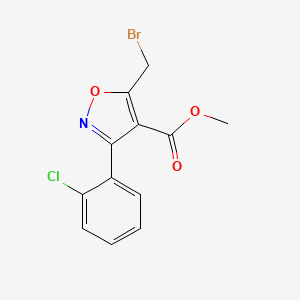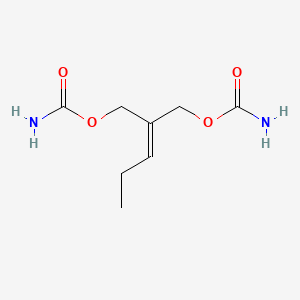![molecular formula C18H17N3O8S2 B13804622 2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-7-(methylamino)- CAS No. 51838-10-9](/img/structure/B13804622.png)
2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-7-(methylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-7-(methylamino)- is a complex organic compound known for its vibrant color properties. It is commonly used in the dye industry due to its ability to produce vivid and stable colors. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-), linking aromatic rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-7-(methylamino)- typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-methoxy-2-sulfoaniline. This involves treating the aniline derivative with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 4-hydroxy-3-methylamino-2-naphthalenesulfonic acid under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pH, and reactant concentrations, which are crucial for the quality and consistency of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups, leading to the formation of quinone-like structures.
Reduction: Reduction of the azo group (-N=N-) can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) are often used.
Substitution: Electrophilic reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can be used under controlled conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of aromatic amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-7-(methylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its strong color properties.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of inks and pigments.
作用機序
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The azo group can undergo reduction to form aromatic amines, which can interact with biological molecules. The sulfonic acid groups enhance the solubility of the compound in water, making it suitable for various applications.
類似化合物との比較
Similar Compounds
Allura Red AC: Disodium 6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)azo]-2-naphthalenesulfonate.
2-Naphthalenesulfonic acid, 6-hydroxy-5-[2-(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]-: An aluminum salt derivative.
Uniqueness
2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-7-(methylamino)- is unique due to its specific substitution pattern, which imparts distinct color properties and reactivity. The presence of both hydroxyl and amino groups on the naphthalene ring allows for versatile chemical modifications, making it a valuable compound in various applications.
特性
CAS番号 |
51838-10-9 |
|---|---|
分子式 |
C18H17N3O8S2 |
分子量 |
467.5 g/mol |
IUPAC名 |
4-hydroxy-3-[(4-methoxy-2-sulfophenyl)diazenyl]-7-(methylamino)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C18H17N3O8S2/c1-19-11-3-5-13-10(7-11)8-16(31(26,27)28)17(18(13)22)21-20-14-6-4-12(29-2)9-15(14)30(23,24)25/h3-9,19,22H,1-2H3,(H,23,24,25)(H,26,27,28) |
InChIキー |
QGFCDQHZQAEFLA-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=C(C=C(C=C3)OC)S(=O)(=O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Bromo-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13804553.png)

![[(S)-cyano-(4-phenoxyphenyl)methyl] (2R)-2-(4-chlorophenyl)-3-methylbutanoate](/img/structure/B13804572.png)


![3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI)](/img/structure/B13804592.png)
![1H-Isoindol-3-amine,N-[4-(1,1-dimethylethyl)-2-pyridinyl]-1-[[4-(1,1-dimethylethyl)-2-pyridinyl]imino]-](/img/structure/B13804598.png)





